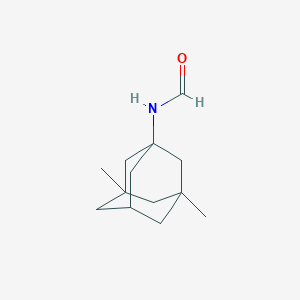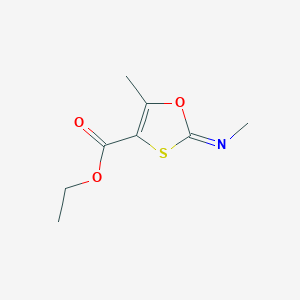
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate, also known as EMT, is a chemical compound that has been studied for its potential use in various scientific research applications. EMT is a heterocyclic compound that contains a thiazole ring and an imine group. It has been found to exhibit interesting biological properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition can lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to exhibit neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate in lab experiments is its potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation. However, one limitation is its potential toxicity. Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to be toxic to normal cells at high concentrations, which could limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases. Its neuroprotective properties make it a promising candidate for further investigation. Additionally, further research is needed to fully understand its mechanism of action and potential as an anti-cancer agent. Finally, studies are needed to determine the optimal dosage and delivery methods for Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate to minimize potential toxicity.
Méthodes De Synthèse
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate can be synthesized through a multistep process involving the reaction of various organic compounds. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with ethyl chloroformate and methylamine. The resulting compound is then treated with sodium hydride and ethyl iodide to produce Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells.
Propriétés
Numéro CAS |
145627-51-6 |
|---|---|
Nom du produit |
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate |
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-4-11-7(10)6-5(2)12-8(9-3)13-6/h4H2,1-3H3 |
Clé InChI |
QGMPHTWONCIJSF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=NC)S1)C |
SMILES canonique |
CCOC(=O)C1=C(OC(=NC)S1)C |
Synonymes |
1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



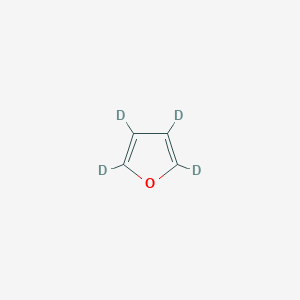
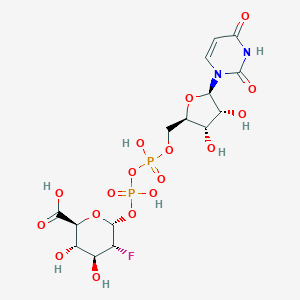
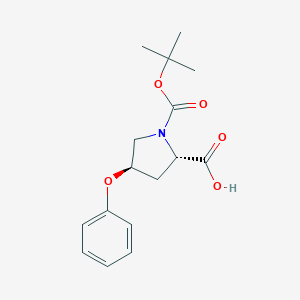
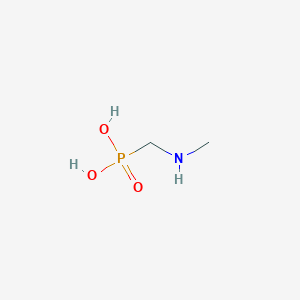
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

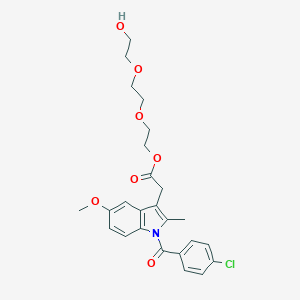
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)



